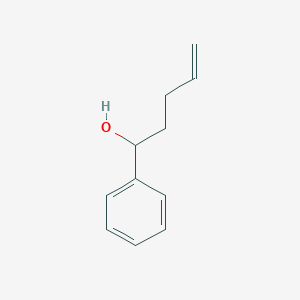

1-Phenylpent-4-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenylpent-4-en-1-ol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Phenylpent-4-en-1-ol is characterized by its unique structure, which includes a pentene backbone with a phenyl group at one end. Its molecular formula is C13H16O, featuring a double bond between the fourth and fifth carbons. This structural arrangement allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules. It can be utilized in various reactions, such as:

- Allylation Reactions : It has been employed in allylation reactions involving styrene oxide and allyl bromide, leading to the formation of homoallylic alcohols .

- Photocatalytic Reactions : The compound has been used as a substrate in photocatalytic reactions, yielding high yields of desired products under specific conditions .

| Reaction Type | Conditions | Product Yield |

|---|---|---|

| Allylation with Styrene | Indium-catalyzed reaction | High yield |

| Photocatalytic Radical Aroylation | Blue LED irradiation, DMA solvent | 90% |

Biochemical Applications

In biological research, this compound is utilized for studying enzyme-catalyzed reactions. It can act as a substrate in biochemical assays to understand enzyme specificity and activity. Its role in these studies highlights its importance in drug discovery and development.

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have potential applications as drug candidates due to their unique structural features that may influence biological activity.

Case Study 1: Allylation of Styrene Oxide

A study investigated the allylation of styrene oxide using this compound as an intermediate. The reaction was catalyzed by indium nanoparticles, leading to the formation of homoallylic alcohols with high selectivity and yield. The findings demonstrated the compound's utility in synthesizing complex alcohols from simple precursors .

Case Study 2: Photocatalytic Reactions

Research focused on the photocatalytic radical aroylation of unactivated alkenes using this compound as a model substrate. The study revealed that under optimized conditions (using specific photocatalysts and solvents), the reaction yielded products with excellent efficiency, showcasing the compound's versatility in synthetic applications .

Propriétés

Formule moléculaire |

C11H14O |

|---|---|

Poids moléculaire |

162.23 g/mol |

Nom IUPAC |

1-phenylpent-4-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8,11-12H,1,3,9H2 |

Clé InChI |

HAQYIWOAJSLKHP-UHFFFAOYSA-N |

SMILES canonique |

C=CCCC(C1=CC=CC=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.